molecular formula C7H13ClN2 B14546990 Azepane-1-carboximidoyl chloride CAS No. 62295-87-8

Azepane-1-carboximidoyl chloride

Cat. No.: B14546990
CAS No.: 62295-87-8
M. Wt: 160.64 g/mol
InChI Key: XPZUBWFRPHNYNW-UHFFFAOYSA-N
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Description

Azepane-1-carboximidoyl chloride is an organic compound that belongs to the class of imidoyl chlorides It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Azepane-1-carboximidoyl chloride can be synthesized through the reaction of azepane-1-carboxamide with phosphorus trichloride (PCl₃) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out at a temperature of 75-80°C for about one hour. The yields of imidoyl chlorides from this method range from 63% to 99% .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through vacuum distillation to remove excess phosphorus trichloride and other by-products .

Chemical Reactions Analysis

Types of Reactions

Azepane-1-carboximidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted azepane derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form azepane-1-carboxamide and hydrochloric acid.

    Reduction: It can be reduced to form azepane-1-carboximidine.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.

Major Products Formed

    Substitution Products: Various substituted azepane derivatives.

    Hydrolysis Products: Azepane-1-carboxamide and hydrochloric acid.

    Reduction Products: Azepane-1-carboximidine.

Scientific Research Applications

Azepane-1-carboximidoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of azepane-1-carboximidoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbon atom, bonded to the chlorine atom, is highly susceptible to nucleophilic attack. This reactivity allows it to form various substituted derivatives, which can interact with biological targets such as enzymes and receptors. The specific molecular targets and pathways involved depend on the nature of the substituted derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. Its reactivity and versatility in forming various derivatives make it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

azepane-1-carboximidoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2/c8-7(9)10-5-3-1-2-4-6-10/h9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZUBWFRPHNYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10711650
Record name Azepane-1-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10711650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62295-87-8
Record name Azepane-1-carboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10711650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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